1,3,4,6,9-Pentabromodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it highly brominated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,9-Pentabromodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-4,6-dione, while reduction can produce dibromodibenzofuran derivatives.
Scientific Research Applications
1,3,4,6,9-Pentabromodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of flame retardants and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4,6,9-Pentabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
1,3,6,8-Tetrabromodibenzo[b,d]furan: A less brominated derivative.
1,2,3,4,5-Pentabromodiphenyl ether: Another highly brominated aromatic compound.
Uniqueness
1,3,4,6,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and chemical stability.
Properties
CAS No. |
617708-12-0 |
---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,4,6,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H |
InChI Key |
CZEMMFWWMCQYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.